(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid
Overview
Description
(S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate is a chemical compound that is often used in organic synthesis, particularly in the preparation of peptides. This compound is known for its stability and effectiveness in various chemical reactions, making it a valuable tool in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate typically involves the reaction of 9H-fluoren-9-ylmethanol with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of succinimidyl carbonate as a reagent, which reacts with 9H-fluoren-9-ylmethanol to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets stringent specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives.
Scientific Research Applications
(S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate involves its ability to act as a protecting group in peptide synthesis. It selectively binds to amino acids, preventing unwanted side reactions during peptide chain elongation. The fluorenyl group can be easily removed under mild conditions, allowing for the recovery of the unmodified peptide.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine
Uniqueness
(S)-1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate is unique in its stability and effectiveness as a protecting group in peptide synthesis. Its ability to be easily removed under mild conditions without affecting the peptide chain makes it a preferred choice over other similar compounds.
Properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c22-18-10-9-17(19(23)24)21(18)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,23,24)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXGNRPYKJINKM-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910201 | |
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106982-77-8 | |
Record name | 9-Fluoroenylmethoxycarbonylpyroglutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106982778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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